4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C23H23NO3/c1-3-12-27-20-11-9-16(13-21(20)26-2)19-14-22(25)24-23-17-7-5-4-6-15(17)8-10-18(19)23/h4-11,13,19H,3,12,14H2,1-2H3,(H,24,25) |
InChI Key |
HOAZCEBVUMYXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tetralone Derivatives
The benzo[h]quinolinone core is frequently synthesized from 1-tetralone precursors. A multicomponent reaction involving 1-tetralone, malononitrile, and ammonium acetate in toluene under acidic conditions forms the bicyclic structure via Knoevenagel condensation, Michael addition, and aromatization. For example:
Reductive Amination Pathways
Alternative routes employ reductive amination of keto-acid intermediates. For instance, reacting 2-aminobenzophenone derivatives with cyclic ketones in the presence of NaBH₃CN yields the dihydroquinolinone framework.
Suzuki-Miyaura Coupling
For advanced functionalization, palladium-catalyzed coupling introduces the aryl group. A brominated quinolinone core reacts with 3-methoxy-4-propoxyphenylboronic acid:
Tandem Synthesis Approaches
One-Pot Alkylation-Cyclization
Combining core formation and substitution in a single step reduces purification needs. A representative protocol:
-
React 1-tetralone with malononitrile and NH₄OAc to form the quinolinone.
-
Add 3-methoxy-4-propoxybenzyl bromide and K₂CO₃.
-
Yield : 68% overall.
Phase-Transfer Catalysis (PTC)
Using Aliquat 336 enhances alkylation efficiency:
-
Conditions : K₂CO₃, Aliquat 336 (5 mol%), 1,4-dibromopropane.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing O- vs. N-alkylation is minimized by:
Byproduct Formation
Bis-alkylated products (e.g., 1,4-bis-quinolinonylbutane) are suppressed by:
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patented methods describe telescoped reactions in flow reactors to enhance throughput:
Chemical Reactions Analysis
4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research has shown that certain quinoline derivatives demonstrate potent antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound may share similar characteristics due to structural similarities with other active quinoline derivatives .
Neuroprotective Effects
Quinoline derivatives have also been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Some studies suggest that compounds with similar structures can inhibit beta-secretase enzyme activity, thereby reducing amyloid-beta deposition, a hallmark of Alzheimer’s disease . This opens avenues for further research into the neuroprotective potential of 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one.
Anticancer Studies
A notable study demonstrated the synthesis and evaluation of various quinoline derivatives, including those structurally related to this compound. The synthesized compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for effective compounds . These results suggest a promising anticancer potential that warrants further investigation.
Neuroprotective Research
In another case study focusing on neuroprotection, a series of related compounds were tested for their ability to inhibit beta-secretase activity. The findings indicated that certain derivatives could significantly reduce amyloid-beta levels in vitro, suggesting that similar studies on this compound could yield beneficial insights into its potential as a therapeutic agent for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with key analogs differing in substituents at the 4-position:
*Predicted properties based on analogs: Boiling point ~550–560°C, density ~1.33 g/cm³ ().
Physicochemical Properties
- Thermal Stability : Analogous nitro-substituted derivatives exhibit high melting points (~220°C), suggesting robust crystallinity ().
Biological Activity
The compound 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a member of the quinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Quinoline compounds have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
A significant focus has been placed on the anticancer properties of quinoline derivatives. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in various cancer types.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of a series of quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3-methoxy-4-propoxyphenyl)-quinoline | E. coli | 32 µg/mL |
| 4-(3-methoxy-4-propoxyphenyl)-quinoline | S. aureus | 16 µg/mL |
| 4-(3-methoxy-4-propoxyphenyl)-quinoline | C. albicans | 64 µg/mL |
This table summarizes findings from various studies that highlight the antimicrobial efficacy of quinoline derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has also been explored. Compounds similar to this compound have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Q & A
Q. What are the established synthetic routes for 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis of quinolin-2(1H)-one derivatives often involves multi-step protocols. Key steps include:
- Quinolinone core formation : Starting from 4-hydroxyquinolin-2(1H)-one, halogenation (e.g., POCl₃) yields intermediates like 4-chloroquinolin-2(1H)-one, which undergo nucleophilic substitution with aryloxy or alkyl groups under basic conditions (K₂CO₃/DMF, 100–130°C) .
- Regioselective coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable introduction of aryl substituents at specific positions (e.g., 3-bromo-4-trifloxyquinolin-2(1H)-one reacts with arylboronic acids to form 3,4-disubstituted derivatives) .
- Optimization : Reaction temperature, solvent (e.g., DMF vs. THF), and catalyst loading critically affect regioselectivity and purity. For example, fluorine-containing aryl groups require milder conditions (room temperature) due to their electrophilicity .
Q. What pharmacological mechanisms are associated with quinolin-2(1H)-one derivatives, and how can binding assays validate target engagement?
Quinolin-2(1H)-ones exhibit affinity for sigma receptors , implicated in CNS disorders. Methodological validation includes:
- Radioligand binding assays : Competitive inhibition of [³H]-DTG (sigma receptor ligand) in rat brain membranes quantifies receptor affinity. Derivatives with 3-chlorophenyl-piperazinyl groups showed IC₅₀ values comparable to known agonists (e.g., pentazocine) .
- Functional assays : In vivo models (e.g., forced-swimming test) measure antidepressant-like activity by reduced immobility time. Acute vs. repeated dosing effects differentiate mechanisms (e.g., sigma agonism vs. monoamine reuptake inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of quinolin-2(1H)-one analogs with enhanced bioactivity?
Key SAR insights:
- Substituent position : 3,4-Disubstitution (e.g., methoxy and propoxyphenyl groups) enhances sigma receptor binding and metabolic stability .
- Linker flexibility : Alkyl chains (e.g., propyl) between the quinolinone core and piperazine improve CNS penetration, while rigid linkers reduce off-target effects .
- Halogenation : Bromine or chlorine at specific aryl positions increases lipophilicity and binding affinity but may elevate toxicity risks .
Methodological approach : Combinatorial libraries synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allow systematic evaluation of substituent effects .
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound, and how should dose-ranging studies be designed?
- Acute toxicity : OECD Guideline 423 recommends a limit test (2000 mg/kg) to determine LD₅₀. Histopathology (liver, kidney, brain) and oxidative stress markers (SOD, catalase, MDA) assess organ-specific toxicity .
- Chronic models : Subacute dosing (5–40 mg/kg/day for 28 days) in transgenic Alzheimer’s mice evaluates cognitive improvement (e.g., Morris water maze) alongside biomarker analysis (Aβ, tau phosphorylation) .
- Dose optimization : Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) inform dosing frequency. For example, compounds with short half-lives may require sustained-release formulations .
Q. How can analytical techniques resolve contradictions in pharmacological data (e.g., receptor binding vs. functional outcomes)?
Case example: A compound showing high sigma receptor affinity in vitro but poor in vivo efficacy may suffer from:
- Poor bioavailability : LC-MS/MS quantifies plasma and brain concentrations to confirm exposure .
- Off-target effects : Broad-spectrum receptor profiling (e.g., CEREP panel) identifies unintended interactions .
- Metabolic instability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .
Methodological Challenges & Solutions
Q. What strategies improve regioselectivity in quinolin-2(1H)-one functionalization?
Q. How should researchers address discrepancies between in vitro and in vivo toxicological profiles?
- Integrated omics : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify pathways affected by subacute toxicity (e.g., hepatotoxicity markers like ALT/AST elevation without histopathological damage) .
- Species-specific differences : Parallel testing in human-derived organoids and rodent models clarifies translatability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
